molecular formula C8H6FNO B040938 6-Fluoro-3-methyl-1,2-benzoxazole CAS No. 117933-03-6

6-Fluoro-3-methyl-1,2-benzoxazole

Cat. No.: B040938
CAS No.: 117933-03-6
M. Wt: 151.14 g/mol
InChI Key: AZTCUAJRDGGWPK-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

6-Fluoro-3-methyl-1,2-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method is the reaction of 2-aminophenol with 2-fluoroacetophenone under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, metal catalysts such as palladium or copper can be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2-benzoxazole: Lacks the methyl group at the 3rd position.

    3-Methyl-1,2-benzoxazole: Lacks the fluorine atom at the 6th position.

    6-Chloro-3-methyl-1,2-benzoxazole: Contains a chlorine atom instead of fluorine at the 6th position.

Uniqueness

6-Fluoro-3-methyl-1,2-benzoxazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets.

Properties

IUPAC Name

6-fluoro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCUAJRDGGWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621050
Record name 6-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117933-03-6
Record name 6-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4′-fluoro-2′-hydroxyacetophenone, oxime (47.0 g, 0.278 mol) in tetrahydrofuran is heated to just under reflux, treated with a solution of 1,1′-carbonyldiimidazole (55.0 g, 0.340 mol) and triethylamine (39.0 g, 0.390 mol) in tetrahydrofuran, refluxed for one hour, cooled, concentrated in vacuo, and poured into an ice-water mixture. The resultant aqueous mixture is extracted with ether. The organic extracts are combined, washed sequentially with saturated ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain an oil. Column chromatography of the oil using silica gel and a methylene chloride/hexanes solution (1:1) gives the title product as a yellow oil which is identified by 1H NMR spectral analysis.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
47 g
Type
reactant
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0 (± 1) mol
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solvent
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55 g
Type
reactant
Reaction Step Two
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39 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-fluoro-2-hydroxyphenyl)ethanone (20 g), hydroxyammonium chloride (18.1 g), sodium acetate (16 g) and methanol (500 mL) was stirred at 60° C. for 1 hr. The reaction mixture was added to ice water, and the obtained crystallized product was collected by filtration and dissolved in tetrahydrofuran (400 mL). N,N′-carbonyldiimidazole (22.5 g) and then a solution of triethylamine (22.3 mL) in tetrahydrofuran (100 mL) were added, and the mixture was stirred at 70° C. for 1 hr. The reaction mixture was diluted with diethyl ether, washed with water and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound as colorless crystals (13.7 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.1 g
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reactant
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16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

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